molecular formula C19H30O2 B1199990 11Beta-hydroxy-5alpha-androstan-17-one CAS No. 7152-51-4

11Beta-hydroxy-5alpha-androstan-17-one

Cat. No.: B1199990
CAS No.: 7152-51-4
M. Wt: 290.4 g/mol
InChI Key: GATQSSNSIBFJTG-CUGOLFLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11Beta-hydroxy-5alpha-androstan-17-one is a steroid derivative with the molecular formula C19H30O2 and a molar mass of 290.447 g·mol⁻¹ . As a specialized steroid metabolite, it is primarily of interest in biochemical and endocrine research for investigating steroid metabolism pathways and enzymatic activity. This compound is structurally related to androstane steroids and shares a core androstan-17-one structure, which is a key feature in various endogenous hormones and their metabolites . The specific 11-beta hydroxy modification is a point of interest for researchers studying the structure-activity relationships of steroid hormones and their physiological effects. Current research on related steroids explores their role in regulating systems such as the hypothalamo-pituitary–adrenal (HPA) axis, which is critical in the body's stress response . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7152-51-4

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(5R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(21)19(14,2)11-15(20)17(13)18/h12-15,17,20H,3-11H2,1-2H3/t12-,13+,14+,15+,17-,18+,19+/m1/s1

InChI Key

GATQSSNSIBFJTG-CUGOLFLRSA-N

SMILES

CC12CCCCC1CCC3C2C(CC4(C3CCC4=O)C)O

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC12CCCCC1CCC3C2C(CC4(C3CCC4=O)C)O

Other CAS No.

7152-51-4

Origin of Product

United States

Biosynthesis and Multi Pathway Metabolism of 11beta Hydroxy 5alpha Androstan 17 One

Precursors and Substrates in the Endogenous Formation of 11β-hydroxy-5α-androstan-17-one

The synthesis of 11β-hydroxy-5α-androstan-17-one is part of the broader pathway of 11-oxygenated androgen production. This pathway begins with adrenal-derived precursors. The primary substrate for the synthesis of 11-oxygenated androgens is androstenedione (B190577) (A4). oup.comnih.govrupahealth.com The adrenal glands also produce other C19 steroids like dehydroepiandrosterone (B1670201) (DHEA), which can be converted to androstenedione. oup.comnih.gov

The direct precursors that lead to the formation of 11β-hydroxy-5α-androstan-17-one include:

11β-hydroxyandrostenedione (11OHA4): This is the most abundant 11-oxygenated androgen produced by the human adrenal cortex and serves as a key precursor. oup.com

11-ketoandrostenedione (11KA4): Formed from the oxidation of 11OHA4, this compound can be further metabolized. oup.comnih.gov

11-ketotestosterone (B164220) (11KT): A potent androgen derived from 11KA4, its metabolism can also lead to 11β-hydroxy-5α-androstan-17-one. oup.com

While the majority of 11-oxygenated androgens originate from adrenal-derived 11OHA4, a minor contribution can come from the 11β-hydroxylation of testosterone (B1683101). oup.com It has been noted that in healthy individuals, 11β-hydroxyandrosterone is primarily attributed to the metabolism of 11-oxygenated androgens (≥90%), with a smaller contribution from glucocorticoid metabolism (≤10%). oup.com

Enzymatic Systems Governing 11β-hydroxy-5α-androstan-17-one Synthesis and Interconversion

A cascade of specific enzymes is responsible for the synthesis and interconversion of 11β-hydroxy-5α-androstan-17-one from its precursors. These enzymatic systems are located in both the adrenal glands and various peripheral tissues, highlighting a complex interplay between different organs in regulating the levels of this steroid metabolite.

Role of Cytochrome P450 Enzymes (e.g., CYP11B1, CYP11B2)

The initial and rate-limiting step in the formation of 11-oxygenated androgens is catalyzed by Cytochrome P450 11β-hydroxylase (CYP11B1). oup.comnih.gov This enzyme is predominantly expressed in the adrenal cortex. oup.comwikipedia.org

CYP11B1 (11β-hydroxylase): This enzyme is responsible for the 11β-hydroxylation of androstenedione to produce 11β-hydroxyandrostenedione (11OHA4). oup.comnih.gov CYP11B1 can also hydroxylate testosterone to form 11β-hydroxytestosterone (11OHT). oup.comnih.gov The expression of CYP11B1 is primarily regulated by the adrenocorticotropic hormone (ACTH). medlineplus.govbiocodify.com

The adrenal-specific expression of CYP11B1 is the reason why the 11-oxygenated androgens are considered to originate from the adrenal glands. oup.com

Involvement of Hydroxysteroid Dehydrogenases (e.g., 11β-HSD, 17β-HSD)

Hydroxysteroid dehydrogenases (HSDs) play a crucial role in the interconversion of steroids, modifying their activity and preparing them for further metabolism.

11β-Hydroxysteroid Dehydrogenase (11β-HSD): There are two main isoforms of this enzyme.

11β-HSD1: This enzyme primarily acts as a reductase, converting cortisone (B1669442) to the active glucocorticoid cortisol. nih.gov It can also convert 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT) back to their 11β-hydroxy forms. oup.comnih.gov

11β-HSD2: This enzyme functions as a dehydrogenase, inactivating cortisol to cortisone. nih.gov In the context of 11-oxygenated androgens, 11β-HSD2 is critical for converting 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4) and 11β-hydroxytestosterone (11OHT) to 11-ketotestosterone (11KT). oup.comnih.govrupahealth.com This conversion is a prerequisite for the synthesis of the potent androgen 11KT. oup.com

17β-Hydroxysteroid Dehydrogenase (17β-HSD): These enzymes are responsible for the interconversion of the 17-keto and 17-hydroxyl groups of androgens. nih.gov

17β-HSD type 3 (HSD17B3): This enzyme is a key player in testosterone formation, catalyzing the reduction of androstenedione. bioscientifica.comnih.gov It can also reduce 11-ketoandrostenedione and 11β-hydroxyandrostenedione at the C-17 position to their respective testosterone forms. bioscientifica.comnih.gov

Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-HSD type 5: This enzyme is expressed in the adrenal glands and peripheral tissues and is responsible for the reduction of 11KA4 to 11KT. nih.gov

Contribution of Steroid 5α-Reductase Isoforms (SRD5A1, SRD5A2)

The final step in the formation of 11β-hydroxy-5α-androstan-17-one involves the action of steroid 5α-reductase enzymes. These enzymes catalyze the reduction of the double bond at the C4-C5 position of the steroid A ring. nih.gov

SRD5A1 and SRD5A2: Both isoforms can catalyze the conversion of testosterone to the more potent dihydrotestosterone (B1667394) (DHT). oup.comnih.gov In the context of 11-oxygenated androgens, these enzymes are responsible for the 5α-reduction of precursors like 11β-hydroxyandrostenedione and 11-ketoandrostenedione. nih.gov The metabolism of 11OHA4 can lead to the formation of 11β-hydroxy-5α-androstanedione. nih.gov

The differential expression of these isoforms in various tissues can influence the local production of 5α-reduced steroids. oup.comnih.gov

Downstream Catabolism and Conjugation of 11β-hydroxy-5α-androstan-17-one

Following its formation, 11β-hydroxy-5α-androstan-17-one undergoes further metabolism to facilitate its excretion from the body. This process primarily involves conjugation reactions that increase the water solubility of the steroid.

Glucuronidation and Sulfation Pathways in Metabolic Clearance

The main pathways for the metabolic clearance of steroid metabolites, including 11β-hydroxy-5α-androstan-17-one, are glucuronidation and sulfation. medlineplus.gov These reactions attach a glucuronic acid or a sulfate (B86663) group to the steroid molecule, respectively.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Androgen metabolites are conjugated to form glucuronide derivatives, which are more easily eliminated in the urine. nih.gov

Sulfation: This reaction is mediated by sulfotransferase enzymes (SULTs). The sulfation of steroids also increases their water solubility for excretion. researchgate.net

The analysis of urinary steroid metabolites, such as the glucuronide and sulfate conjugates of 11β-hydroxyandrosterone, is a common method for assessing the activity of the 11-oxygenated androgen pathway. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of 11β-hydroxy-5α-androstan-17-one

Enzyme FamilySpecific EnzymePrimary Function in PathwayLocation
Cytochrome P450CYP11B1 (11β-hydroxylase)11β-hydroxylation of androstenedione and testosterone. oup.comnih.govAdrenal Cortex oup.comwikipedia.org
Hydroxysteroid Dehydrogenase11β-HSD2Oxidation of 11β-hydroxyandrogens to 11-ketoandrogens. oup.comnih.govrupahealth.comMineralocorticoid tissues, Peripheral tissues oup.com
Hydroxysteroid Dehydrogenase17β-HSD3 / AKR1C3Reduction of 17-ketosteroids to 17β-hydroxysteroids. nih.govbioscientifica.comnih.govTestis, Adrenal Gland, Peripheral tissues nih.govbioscientifica.com
Steroid 5α-ReductaseSRD5A1 / SRD5A25α-reduction of Δ4-steroids. nih.govoup.comnih.govProstate, Skin, Liver oup.comnih.gov

Table 2: Major Precursors and Metabolites

CompoundAbbreviationRole in Pathway
AndrostenedioneA4Primary precursor for 11-oxygenated androgens. oup.comnih.gov
11β-Hydroxyandrostenedione11OHA4Key intermediate, product of CYP11B1 action. oup.com
11-Ketoandrostenedione11KA4Intermediate, product of 11β-HSD2 action. oup.comnih.gov
11-Ketotestosterone11KTPotent androgen derived from 11KA4. oup.com
11β-Hydroxy-5α-androstanedioneA direct 5α-reduced metabolite. nih.gov

Further Biotransformations and Generation of Terminal Metabolites

Following its formation from 11β-hydroxyandrostenedione via the action of steroid 5α-reductase (SRD5A) isozymes, 11β-hydroxy-5α-androstan-17-one (also known as 11β-hydroxy-5α-androstanedione or 11OH-5α-dione) serves as a substrate for several key steroidogenic enzymes. nih.govnih.gov These enzymatic conversions lead to a diverse array of downstream products, effectively channeling the metabolic flow towards various terminal androgens. The primary pathways involve modifications at the C3, C11, and C17 positions of the steroid nucleus.

Research has shown that 11β-hydroxy-5α-androstan-17-one is a precursor to metabolites such as 11β-hydroxyandrosterone (11OHAST) and 11-ketoandrosterone (B135574) (11KAST). nih.gov The generation of these compounds is part of a complex metabolic cascade that also produces other potent androgens, including 11-ketodihydrotestosterone (B1662675) (11KDHT). researchgate.netfao.org

One of the key metabolic routes for 11β-hydroxy-5α-androstan-17-one is its conversion to 11-keto-5α-androstanedione. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which facilitates the oxidation of the 11β-hydroxyl group to a keto group. nih.govresearchgate.net Subsequently, 11-keto-5α-androstanedione can be acted upon by aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, to produce the potent androgen 11-ketodihydrotestosterone (11KDHT). rupahealth.com

Simultaneously, 11β-hydroxy-5α-androstan-17-one can undergo reduction at the C3 position. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) is responsible for converting the 3-keto group to a 3α-hydroxyl group, leading to the formation of 11β-hydroxyandrosterone (11OHAST). nih.gov This metabolite can then be further converted to 11-ketoandrosterone (11KAST) through the action of 11βHSD2. nih.gov

Studies utilizing prostate cancer cell lines have provided valuable insights into these metabolic pathways. In such models, the metabolism of 11β-hydroxyandrostenedione has been shown to yield 11-ketoandrostenedione, 11KDHT, and 11β-hydroxy-5α-androstanedione, highlighting the interconnectedness of these biotransformations. nih.gov

The following data tables summarize the key enzymatic reactions in the further metabolism of 11β-hydroxy-5α-androstan-17-one and its derivatives.

Table 1: Enzymatic Conversion of 11β-hydroxy-5α-androstan-17-one

SubstrateEnzymeProduct
11β-hydroxy-5α-androstan-17-one11β-hydroxysteroid dehydrogenase type 2 (11βHSD2)11-keto-5α-androstanedione
11β-hydroxy-5α-androstan-17-one3α-hydroxysteroid dehydrogenase (3α-HSD)11β-hydroxyandrosterone (11OHAST)

Table 2: Downstream Metabolites and Their Generating Enzymes

SubstrateEnzymeProduct
11-keto-5α-androstanedioneAldo-keto reductase 1C3 (AKR1C3)11-ketodihydrotestosterone (11KDHT)
11β-hydroxyandrosterone (11OHAST)11β-hydroxysteroid dehydrogenase type 2 (11βHSD2)11-ketoandrosterone (11KAST)

Biological Roles and Molecular Mechanisms of 11beta Hydroxy 5alpha Androstan 17 One in Research Models

Ligand Interactions of 11Beta-hydroxy-5alpha-androstan-17-one with Steroid Receptors

The biological effects of steroid hormones are mediated through their binding to and activation of specific nuclear receptors. The interaction of 11β-hydroxy-5alpha-androstan-17-one with these receptors is a key determinant of its biological activity.

The class of 11-oxygenated androgens, to which 11β-hydroxy-5alpha-androstan-17-one belongs, includes potent agonists of the human androgen receptor (AR). wikipedia.orgnih.gov Research has demonstrated that metabolites within this pathway, such as 11-ketotestosterone (B164220) (11KT) and its 5α-reduced metabolite, 11-ketodihydrotestosterone (B1662675) (11KDHT), are powerful and clinically significant AR agonists, with potencies comparable to testosterone (B1683101) (T) and dihydrotestosterone (B1667394) (DHT), respectively. oup.comnih.govnih.gov

While direct, extensive studies on the specific binding affinity and transactivation potential of 11β-hydroxy-5alpha-androstan-17-one are not as prevalent as for 11KT, its structural characteristics as a 5α-reduced androgen suggest a role in androgenic signaling. nih.govbham.ac.uk The conversion of testosterone to DHT by 5α-reductase is a critical step for amplifying the androgenic signal in many tissues, as DHT is the most potent natural androgen. bham.ac.uk Similarly, the 5α-reduction of 11-oxygenated precursors contributes to the formation of active androgens. nih.gov Cultured human skin fibroblasts have been shown to contain specific androgen receptors with a high affinity for DHT (17beta-hydroxy-5alpha-androstan-3-one). nih.gov Given that 11β-hydroxy-5alpha-androstan-17-one is a downstream metabolite in the 11-oxygenated androgen pathway, its activity is intrinsically linked to this system of potent AR activation. nih.gov

Steroid hormones can exhibit cross-reactivity with multiple nuclear receptors, a phenomenon that is often regulated by tissue-specific enzyme activity. The mineralocorticoid receptor (MR) has an equally high affinity for aldosterone (B195564) and glucocorticoids like cortisol. nih.govmedchemexpress.com In mineralocorticoid target tissues such as the kidney, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from illicit activation by cortisol. nih.govmedchemexpress.comnih.gov It achieves this by converting active 11-hydroxy glucocorticoids (cortisol) into their inactive 11-keto forms (cortisone). nih.govwikipedia.orgtocris.com

This enzymatic barrier is crucial for maintaining aldosterone specificity. nih.govnih.gov However, the presence of 11β-hydroxy steroids, including metabolites like 11β-hydroxy-5alpha-androstan-17-one, implies a potential for interaction with the glucocorticoid receptor (GR) and MR in tissues where 11β-HSD2 activity is low or absent. nih.govresearchgate.net The balance between MR and GR activation is vital for cellular homeostasis. nih.gov While some synthetic mineralocorticoid receptor antagonists like spironolactone (B1682167) can also interact with androgen and progesterone (B1679170) receptors, more selective antagonists have been developed. youtube.com The potential for 11β-hydroxy-5alpha-androstan-17-one to directly bind and transactivate the MR or GR is an area requiring further specific investigation, though its structural similarity to other 11β-hydroxylated steroids suggests it could be a substrate for the enzymes that regulate ligand access to these receptors. nih.gov

Enzymatic Modulation by this compound

The synthesis of all 11-oxygenated androgens originates from the action of cytochrome P450 11β-hydroxylase (CYP11B1), an enzyme primarily expressed in the adrenal gland. rupahealth.comoup.comnih.gov CYP11B1 converts androstenedione (B190577) to 11β-hydroxyandrostenedione (11OHA4), a key precursor in the pathway. nih.govnih.gov

The subsequent metabolism is heavily influenced by the 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes.

11β-HSD Type 2 (11β-HSD2): This enzyme functions as a dehydrogenase, converting 11β-hydroxy steroids into their corresponding 11-keto forms. nih.govnih.govwikipedia.org For example, it oxidizes 11OHA4 and 11β-hydroxytestosterone (11OHT) to 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT), respectively. nih.govnih.gov It is expected that 11β-hydroxy-5alpha-androstan-17-one would also serve as a substrate for 11β-HSD2, being converted to 11-keto-5alpha-androstan-17-one (11-ketoandrosterone).

11β-HSD Type 1 (11β-HSD1): This enzyme typically acts as a reductase, catalyzing the reverse reaction: the conversion of 11-keto steroids back to their active 11β-hydroxy forms. nih.govnih.govwikipedia.org This activity amplifies glucocorticoid levels within cells and likely performs a similar function for 11-oxygenated androgens. nih.govnih.gov

While some steroids like 11α-hydroxyprogesterone can act as potent inhibitors of 11β-HSD2, C11-oxy androgens such as 11β-hydroxyandrostenedione are primarily substrates for the 11β-HSD isozymes. nih.gov

The metabolism of steroids within the central nervous system (CNS) produces neurosteroids that can modulate neuronal activity. The enzymes 11β-HSD1 and 11β-HSD2 are present in the brain and play a role in regulating local glucocorticoid levels, which can impact cognitive function. nih.govncl.ac.uk 11β-HSD1 is found in regions like the hippocampus and cortex, while 11β-HSD2 is more restricted, for instance, to the brain stem. nih.gov

Another critical enzyme in neurosteroid and androgen metabolism is 5α-reductase. wikipedia.orgnih.gov This enzyme converts steroids with a Δ4-double bond into their 5α-reduced metabolites. wikipedia.org The formation of 11β-hydroxy-5alpha-androstan-17-one is dependent on the action of 5α-reductase on an upstream precursor like 11β-hydroxyandrostenedione. nih.gov Research using LNCaP prostate cancer cells demonstrated that 5α-reductase converts 11OHA4 into 11β-hydroxy-5α-androstanedione, a direct precursor to the compound of interest. nih.gov This highlights the role of 5α-reductase in the metabolic pathway leading to 11β-hydroxy-5alpha-androstan-17-one in both peripheral and potentially central nervous system tissues where the enzyme is expressed.

Cellular and Tissue Distribution of this compound Metabolism in In Vitro and Animal Systems

The synthesis and metabolism of 11β-hydroxy-5alpha-androstan-17-one are compartmentalized across different tissues, reflecting the specific expression patterns of the required steroidogenic enzymes.

The initial and committing step in the formation of all 11-oxygenated androgens is catalyzed by CYP11B1, which is almost exclusively expressed in the adrenal cortex. rupahealth.comoup.comnih.govsci-hub.se This makes the adrenal gland the primary source of the precursors for 11β-hydroxy-5alpha-androstan-17-one. nih.gov While some studies have detected the necessary enzymes in human gonads, their expression is considered negligible compared to the adrenal glands. oup.comoup.com

Following their release from the adrenal glands, the 11-oxygenated precursors undergo extensive metabolism in various peripheral tissues. nih.govnih.gov The kidneys, which have high expression of 11β-HSD2, are a major site for the conversion of 11β-hydroxy steroids to their 11-keto counterparts. oup.comnih.govnih.gov The liver is also a key metabolic site, with strong expression of 11β-HSD1. wikipedia.orgnih.gov Other tissues, including adipose tissue, the prostate, and the placenta, express the necessary enzymes like 11β-HSDs and 5α-reductase to further metabolize these steroids. oup.comnih.govnih.govnih.govnih.gov The Human Metabolome Database also lists the ovary and testis as tissue locations for 11β-hydroxyandrosterone. nih.gov

The table below summarizes the key tissues involved in the synthesis and metabolism related to 11β-hydroxy-5alpha-androstan-17-one and the primary enzymes active in those locations.

TissueKey Enzymes Present / Metabolic ActivityReference
Adrenal Gland CYP11B1 (Primary synthesis of 11-oxy precursors), 11β-HSDs rupahealth.comoup.comnih.govsci-hub.se
Kidney 11β-HSD2 (Conversion of 11-hydroxy to 11-keto forms) oup.comnih.govnih.gov
Liver 11β-HSD1 (Conversion of 11-keto to 11-hydroxy forms), 5α-Reductase wikipedia.orgnih.gov
Prostate 5α-Reductase , 17β-HSDs , 11β-HSDs (Local metabolism) nih.govnih.gov
Adipose Tissue 11β-HSD1 , AKR1C3 (Peripheral conversion) oup.comnih.govwikipedia.org
Brain (CNS) 11β-HSD1 , 11β-HSD2 (Local neurosteroid regulation) nih.gov
Gonads (Testis, Ovary) CYP11B1 , 11β-HSDs (Lower expression than adrenal), 5α-Reductase oup.comoup.comnih.govnih.gov
Placenta 11β-HSD1 , 11β-HSD2 (Regulation of fetal glucocorticoid exposure) nih.govnih.govnih.gov
Skin Fibroblasts Androgen Receptor , 5α-Reductase (Testosterone to DHT conversion) nih.gov

Advanced Analytical Methodologies for 11beta Hydroxy 5alpha Androstan 17 One Research

Immunoassay Development for Research Applications of 11β-hydroxy-5α-androstan-17-one

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), offer a high-throughput and cost-effective approach for the quantification of steroids. However, the development of a highly specific immunoassay for 11β-hydroxy-5α-androstan-17-one is challenging due to the high degree of structural similarity among steroid molecules.

The critical factor in developing a reliable immunoassay is the generation of a polyclonal or monoclonal antibody with high affinity and specificity for 11β-hydroxy-5α-androstan-17-one. This requires careful design of the immunogen, where the steroid is conjugated to a carrier protein.

A significant limitation of immunoassays is the potential for cross-reactivity with other structurally related steroids, which can lead to an overestimation of the analyte concentration. Therefore, any newly developed immunoassay for 11β-hydroxy-5α-androstan-17-one would require rigorous validation against a reference method like GC-MS or LC-MS/MS to ensure its accuracy.

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The effective extraction and purification of 11β-hydroxy-5α-androstan-17-one from complex biological matrices such as plasma, urine, and tissue are crucial for accurate analysis. The choice of sample preparation technique depends on the analytical method being used and the nature of the sample.

Commonly employed extraction techniques include:

Liquid-liquid extraction (LLE): This classic method uses organic solvents to partition the steroids from the aqueous biological fluid.

Solid-phase extraction (SPE): This technique has largely replaced LLE due to its higher efficiency, selectivity, and potential for automation. Various sorbents can be used to selectively retain and elute steroids.

As mentioned previously, derivatization is a key step in GC-MS analysis. The goal is to create a more volatile and thermally stable derivative that is amenable to gas chromatography. For 11β-hydroxy-5α-androstan-17-one, a two-step derivatization is often employed:

Methoximation: This step protects the keto group at C-17.

Silylation: This step targets the hydroxyl group at C-11, typically using a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

For LC-MS/MS analysis, derivatization is generally not required, which simplifies the sample preparation workflow.

Isotopic Tracer Studies for Elucidating 11β-hydroxy-5α-androstan-17-one Metabolic Flux

Isotopic tracer studies are powerful tools for investigating the metabolic pathways and kinetics of 11β-hydroxy-5α-androstan-17-one in vivo. These studies involve the administration of a stable isotope-labeled precursor of 11β-hydroxy-5α-androstan-17-one, such as ¹³C- or ²H-labeled androstenedione (B190577) or testosterone (B1683101).

By tracking the appearance of the labeled 11β-hydroxy-5α-androstan-17-one and its metabolites over time using mass spectrometry, researchers can elucidate its metabolic fate and calculate production and clearance rates. This approach provides valuable insights into the dynamics of androgen metabolism that cannot be obtained from static concentration measurements alone.

Synthetic Chemistry and Derivatization Strategies for 11beta Hydroxy 5alpha Androstan 17 One

Total Synthesis Approaches to 11Beta-hydroxy-5alpha-androstan-17-one

The total synthesis of complex steroids like 11-beta-hydroxy-5-alpha-androstan-17-one from simple, non-steroidal starting materials is a formidable challenge in organic chemistry. While specific total synthesis routes for this exact molecule are not extensively documented in publicly available literature, the general strategies for constructing the androstane (B1237026) skeleton are well-established. These approaches often involve the sequential construction of the four-ring system (A, B, C, and D rings) through various cycloaddition and annulation reactions.

Semisynthetic Routes from Natural Steroid Precursors

Semisynthesis, starting from readily available natural steroids, is the most common and economically viable method for producing 11-beta-hydroxy-5-alpha-androstan-17-one and other 11-oxygenated androgens. The primary challenge in the semisynthesis is the stereospecific introduction of the hydroxyl group at the C-11beta position, a non-activated carbon atom.

Microbial Hydroxylation: A key technology in steroid synthesis is the use of microbial fermentation. Certain fungi, particularly from the Curvularia and Aspergillus genera, possess hydroxylase enzymes that can regioselectively and stereoselectively introduce a hydroxyl group at the 11β-position of a steroid nucleus. google.comwikipedia.org This biotransformation is a crucial step in the industrial production of corticosteroids and can be adapted for the synthesis of 11-beta-hydroxy-5-alpha-androstan-17-one.

A plausible semisynthetic route could start from epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) wikipedia.org or androsterone (B159326) (3α-hydroxy-5α-androstan-17-one). wikipedia.org The general steps would involve:

Protection of other reactive functional groups on the starting steroid, if necessary.

Microbial fermentation with a suitable fungal strain (e.g., Curvularia lunata) to introduce the 11β-hydroxyl group.

Deprotection and any further chemical modifications to yield the final product.

The enzymatic nature of this hydroxylation ensures the correct stereochemistry at C-11, which is difficult to achieve with high selectivity using purely chemical methods.

Starting Material Key Transformation Product
EpiandrosteroneMicrobial 11β-hydroxylation11β,3β-dihydroxy-5α-androstan-17-one
AndrosteroneMicrobial 11β-hydroxylation11β,3α-dihydroxy-5α-androstan-17-one

Following the microbial hydroxylation, standard chemical transformations, such as oxidation of the C-3 hydroxyl group, can be employed to arrive at the target compound, 11-beta-hydroxy-5-alpha-androstan-17-one.

Chemical Modifications and Analog Development of this compound for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of 11-beta-hydroxy-5-alpha-androstan-17-one, medicinal chemists synthesize a variety of analogs by modifying its core structure. These modifications can provide valuable insights into how the compound interacts with its biological targets. While specific SAR studies on 11-beta-hydroxy-5-alpha-androstan-17-one are not extensively detailed, general principles from related steroid research can be applied.

Modifications at C-17: The 17-keto group is a common site for modification. For instance, the synthesis of 17-spiro-δ-lactones from epiandrosterone has been reported to yield inhibitors of 17β-hydroxysteroid dehydrogenases. nih.gov Such modifications could be applied to the 11-beta-hydroxylated scaffold to explore new biological activities.

Modifications at other positions: Other positions on the steroid nucleus can also be functionalized. For example, the introduction of substituents at the C-2, C-4, C-6, or C-16 positions can significantly alter the biological profile of the steroid. The synthesis of various N-containing derivatives of epiandrosterone has been explored to discover compounds with antiviral activity. nih.gov

Modification Site Potential Modification Rationale for SAR Studies
C-17Spiro-lactone formationTo explore inhibitory activity against enzymes like 17β-HSD. nih.gov
C-3Introduction of different functional groupsTo modulate polarity and receptor binding affinity.
A-Ring (C-2, C-4)Alkylation, HalogenationTo investigate the impact on metabolic stability and receptor interaction.
D-Ring (C-16)SubstitutionTo alter the conformation of the D-ring and influence receptor binding.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving the correct stereochemistry and regioselectivity is paramount in the synthesis of steroids, as even minor changes can lead to a complete loss or change in biological activity.

Stereochemical Control: The androstane skeleton has multiple chiral centers. In semisynthetic routes, the stereochemistry of the starting material dictates the stereochemistry of the product, assuming no epimerization occurs during the chemical transformations. The most significant stereochemical challenge is the introduction of the 11β-hydroxyl group. As mentioned, microbial hydroxylation provides excellent stereocontrol. In chemical synthesis, this would typically be addressed by the stereoselective reduction of an 11-keto group. The choice of reducing agent and reaction conditions is critical to favor the formation of the desired β-epimer over the α-epimer.

Regioselectivity: Regioselectivity refers to the control of which position on the molecule a chemical reaction occurs. In a complex molecule like a steroid, many positions may have similar reactivity. Therefore, protecting groups are often employed to block certain reactive sites while allowing a reaction to proceed at a specific desired position. For the introduction of the 11β-hydroxyl group, the high regioselectivity of microbial systems is a major advantage over many chemical methods, which can often lead to a mixture of hydroxylated products at various positions on the steroid nucleus. For other modifications, such as those on the A-ring, specific reaction conditions and directing groups can be used to achieve the desired regioselectivity. mdpi.com

Future Directions and Emerging Research Avenues for 11beta Hydroxy 5alpha Androstan 17 One

Advancements in Understanding 11Beta-hydroxy-5alpha-androstan-17-one's Physiological Significance in Specific Biological Systems

Recent research has moved beyond simple identification to explore the specific functions of 11-oxygenated androgens, including 11β-hydroxyandrosterone, in various physiological and pathological contexts. These adrenal-derived steroids are now implicated in several androgen-excess disorders. oup.comnih.gov

Polycystic Ovary Syndrome (PCOS): Androgen excess is a primary characteristic of PCOS. nih.govbirmingham.ac.uk Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have revealed that 11-oxygenated androgens, such as 11β-hydroxyandrostenedione and 11-ketotestosterone (B164220), are significantly elevated in women with PCOS compared to healthy controls. nih.govjst.go.jp In fact, these 11-oxygenated androgens can constitute the majority of circulating androgens in these patients. nih.govbirmingham.ac.uk The urinary metabolite, 11β-hydroxyandrosterone, is also found in higher concentrations. nih.govkarger.com Notably, levels of certain 11-oxygenated androgens show a significant correlation with markers of metabolic risk, such as insulin (B600854) resistance, suggesting a role in the metabolic dysfunction associated with PCOS. nih.govkarger.com

Cushing's Disease: In patients with Cushing's disease, hyperandrogenism is a common feature. Research indicates that this is predominantly caused by an overproduction of 11-oxygenated C19 steroids, which are stimulated by excess adrenocorticotropic hormone (ACTH). oup.comnih.gov The synthesis of these androgens is dependent on the adrenal-specific enzyme 11β-hydroxylase (CYP11B1). nih.gov Studies have shown that while classic androgens like testosterone (B1683101) may be comparable to control groups, 11-oxygenated androgens like 11-ketotestosterone (11KT) and 11β-hydroxyandrostenedione (11OHA4) are significantly elevated in untreated Cushing's disease patients. oup.com

Adrenarche and Puberty: Adrenarche is a developmental stage marked by the initiation of adrenal androgen production. oup.com It is associated with a rise in dehydroepiandrosterone (B1670201) (DHEA) and its sulfate (B86663) (DHEAS), but recent evidence highlights that potent 11-oxygenated androgens also increase. nih.govkarger.com 11-oxygenated androgens have been shown to rise during adrenarche and continue to increase modestly through puberty. nih.govpsu.edu This suggests their involvement in the development of secondary sexual characteristics like pubic hair growth (pubarche). oup.com Furthermore, conditions like premature adrenarche, which can be linked to later metabolic issues, also show elevated levels of these androgens. nih.govresearcher.life

Prostate Cancer: In the context of castration-resistant prostate cancer (CRPC), where testicular androgen production is suppressed, the adrenal-derived 11-oxygenated androgens persist and are of significant interest. bioscientifica.com The androgen receptor (AR) remains a key driver of cancer progression in CRPC. bioscientifica.com The primary bioactive androgen of this pathway, 11-ketotestosterone (11KT), is a potent AR agonist and is the main circulating active androgen in many CRPC patients. bioscientifica.com Precursor steroids can be converted into active androgens by enzymes present within the prostate cancer cells themselves. bioscientifica.com While 11β-hydroxyandrosterone itself has minimal direct androgenic activity, its metabolic pathway is central to the production of these potent androgens that can fuel cancer growth. nih.gov

Table 1: Documented Roles of 11-Oxygenated Androgens in Specific Conditions

Condition Key Findings Associated Compounds Reference
Polycystic Ovary Syndrome (PCOS) Represent the majority of circulating androgens; correlate with metabolic risk markers. 11β-hydroxyandrostenedione, 11-ketotestosterone, 11β-hydroxyandrosterone nih.govbirmingham.ac.ukkarger.com
Cushing's Disease Predominant cause of hyperandrogenism due to ACTH stimulation. 11-ketotestosterone (11KT), 11β-hydroxyandrostenedione (11OHA4) oup.comnih.gov
Adrenarche & Puberty Levels rise during adrenarche and continue to increase through puberty. 11-oxygenated androgens nih.govkarger.comnih.gov
Castration-Resistant Prostate Cancer (CRPC) Persist after androgen deprivation and can activate the androgen receptor. 11-ketotestosterone (11KT) and its precursors bioscientifica.com

Development of Novel Research Probes and Pharmacological Tools Targeting this compound Pathways

Advancements in understanding the physiological roles of 11β-hydroxyandrosterone and related compounds have spurred the development of specialized tools to investigate their pathways.

Pharmacological Inhibitors: A critical step in the biosynthesis of all 11-oxygenated androgens is the 11β-hydroxylation of androstenedione (B190577) and testosterone by the enzyme CYP11B1. oup.comkarger.com This makes CYP11B1 a key pharmacological target. Inhibitors of this enzyme, such as osilodrostat (B612234) and metyrapone, have proven effective in reducing the elevated levels of 11-oxygenated androgens. oup.comnih.gov In studies on Cushing's disease, treatment with these inhibitors successfully lowered the concentration of these specific androgens, providing a powerful tool to probe their contribution to the disease phenotype. oup.comnih.gov

Advanced Analytical Methods: The accurate measurement of 11-oxygenated androgens, which often circulate at lower concentrations than classic androgens, has been a significant challenge. The development and refinement of highly sensitive and specific analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been pivotal. mdpi.comnih.gov Modern LC-MS/MS methods allow for the simultaneous quantification of a comprehensive panel of steroids, including 11β-hydroxyandrosterone and its precursors and metabolites, from a single sample. mdpi.comnih.gov High-throughput methods are now being developed, combining simple sample preparation with fast analysis times, making large-scale clinical and research studies more feasible. mdpi.comnih.gov These analytical tools are essential for distinguishing between adrenal and gonadal androgen sources and for investigating the diagnostic potential of specific androgen ratios. mdpi.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The complexity of steroidogenic pathways and their systemic effects necessitates a holistic approach. Omics technologies, which allow for the large-scale analysis of biological molecules, are becoming indispensable in androgen research. nih.govnih.gov

Metabolomics: Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, is particularly well-suited for steroid research. Non-targeted metabolomic profiling using mass spectrometry has been employed to analyze serum samples in studies of androgen excess. oup.com For instance, in women with PCOS, this approach revealed a pro-lipogenic signature after DHEA administration, providing insight into the metabolic consequences of androgen precursor excess. oup.com Urinary steroid metabolome analysis by gas chromatography-mass spectrometry (GC-MS) is another powerful tool, allowing for the quantification of dozens of steroid metabolites to create detailed profiles that can differentiate between various hyperandrogenic states. researchgate.net These techniques are crucial for identifying novel biomarkers and understanding the full metabolic impact of the 11-oxygenated androgen pathway.

Proteomics and Genomics: Proteomics (the large-scale study of proteins) and genomics (the study of genes) are also being integrated into androgen research. In prostate cancer, multi-omics data analysis combining gene expression (RNAseq), chromatin accessibility (ATACseq), and transcription factor binding (ChIPseq) is used to understand how androgens, including potentially the 11-oxygenated class, drive gene regulation. biorxiv.org Such integrative approaches can create a comprehensive picture of the molecular mechanisms underlying androgen action, from gene to protein to metabolite. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics with clinical data, researchers can build complex interaction networks to fully understand the pathomechanisms of androgen-related disorders. nih.gov

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in receptor binding studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply the F-test to compare curve fits between analogs. For small sample sizes, employ Bayesian hierarchical models to account for variability. Report confidence intervals and effect sizes per ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.